molecular formula C7H4BF4IO2 B8203901 (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8203901
M. Wt: 333.82 g/mol
InChI Key: MCVVLLQTGLOFES-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Halogenation: The starting material, a phenyl ring, undergoes halogenation to introduce fluorine and iodine atoms at specific positions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules.

Biology and Medicine

This compound is investigated for its potential use in drug discovery and development. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile reagent for the production of high-value chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both iodine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-fluoro-3-iodo-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4IO2/c9-6-4(8(14)15)1-3(2-5(6)13)7(10,11)12/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVLLQTGLOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)I)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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